molecular formula C13H16O6 B2904003 Adamantane-1,3,5-tricarboxylic acid CAS No. 213274-89-6

Adamantane-1,3,5-tricarboxylic acid

Cat. No.: B2904003
CAS No.: 213274-89-6
M. Wt: 268.265
InChI Key: IGSDAEDEJRBTEJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Adamantane-1,3,5-tricarboxylic acid is derived from an adamantane core, which is a polycyclic cage molecule with high symmetry and remarkable properties . It has three carboxylic acid functional groups attached to carbon atoms at positions 1, 3, and 5.

Scientific Research Applications

Fluorination of Adamantanes

Functionalized adamantanes are used as medicinal therapeutics. Research has shown that fluorinated adamantylamines and acids can be prepared using potassium permanganate-mediated bridgehead hydroxylation followed by DAST fluorination, leading to compounds with significant electronic effects within the adamantane framework. This has implications for the design of medicinal therapeutics due to changes in physicochemical parameters like acidity and lipophilicity (Jasys et al., 2000).

Physicochemical and Thermo-Oxidative Properties

A study on the triesters of 3,5-bis(carboxymethyl)-1-adamantanecarboxylic acid focused on their physicochemical and thermo-oxidative properties. These properties were compared to those of trioctyl trimellitate, a plasticizer and a component in lubricating materials, indicating potential industrial applications (Ivleva et al., 2017).

Catalytic Synthesis

The catalytic synthesis of N-Aryladamantane-1-carboxamides, using adamantane-1-carboxylic acid with aromatic amines, demonstrates the utility of adamantane derivatives in chemical synthesis, potentially leading to new materials or pharmaceuticals (Shishkin et al., 2020).

Molybdenum Trioxide Hybrid Catalysis

A study explored a molybdenum trioxide hybrid decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid as a catalyst for oxidation reactions. This catalyst combines the benefits of homogeneous and heterogeneous catalysis, reverting to the original material upon completion of the reaction, which facilitates easy separation and reuse (Lysenko et al., 2019).

Metal-Organic Frameworks

Adamantane derivatives, including 1,3,5,7-adamantanetetracarboxylic acid, have been used in the design of mixed-ligand copper(II) metal-organic frameworks, demonstrating their potential in constructing complex and functional molecular structures (Senchyk et al., 2013).

Coordination Polymers

The synthesis of orthogonally substituted azole-carboxylate adamantane ligands, leading to various copper(II) and nickel(II) coordination polymers, highlights the versatility of adamantane-1-carboxylic acid derivatives in creating diverse molecular structures (Pavlov et al., 2019).

Future Directions

Adamantane-1,3,5-tricarboxylic acid and its derivatives have potential applications in drug development, catalysis, and material science, owing to their exceptional properties and versatile nature . The development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application is encouraged .

Mechanism of Action

Target of Action

Adamantane-1,3,5-tricarboxylic acid (ADTA) is a tricarboxylic acid derivative of adamantane, a hydrocarbon with a diamond-like structure

Mode of Action

It is often used in the design and synthesis of new drug delivery systems and surface recognition studies . The tetrahedral symmetry of ADTA provides applications as a hydrogen-bonded organic framework linker and as a dendrimer core .

Properties

IUPAC Name

adamantane-1,3,5-tricarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c14-8(15)11-1-7-2-12(4-11,9(16)17)6-13(3-7,5-11)10(18)19/h7H,1-6H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSDAEDEJRBTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213274-89-6
Record name Adamantane-1,3,5-tricarboxylic acid
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